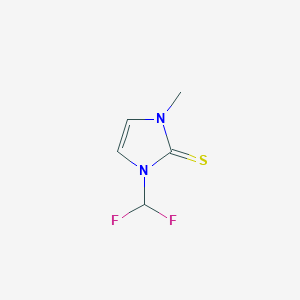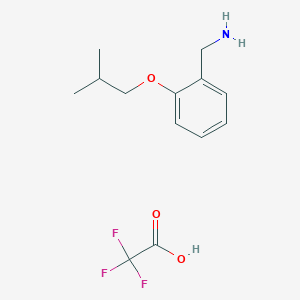
C19H16F4N2O5S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide involves several steps. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials. The process may include steps such as sulfonation, amide formation, and fluorination.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide: has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and may be studied for its efficacy in treating certain diseases or conditions.
Industry: It can be used in the development of new materials, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, gene expression, and metabolic processes. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other sulfonyl piperidine derivatives or fluorinated benzodioxole compounds.
Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in this compound contribute to its distinct chemical and biological properties, setting it apart from other related compounds.
Propriétés
Formule moléculaire |
C19H16F4N2O5S |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
ethyl 2-[5,7,8-trifluoro-6-[(3-fluorophenyl)carbamoyl]-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazin-4-yl]acetate |
InChI |
InChI=1S/C19H16F4N2O5S/c1-2-30-12(26)9-25-6-7-31(28,29)18-16(23)14(21)13(15(22)17(18)25)19(27)24-11-5-3-4-10(20)8-11/h3-5,8H,2,6-7,9H2,1H3,(H,24,27) |
Clé InChI |
ONYLPNNXTAOGCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCS(=O)(=O)C2=C1C(=C(C(=C2F)F)C(=O)NC3=CC(=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)

![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)



